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Compound of Interest

Compound Name: BPR1M97

Cat. No.: B1436885

A comprehensive guide for researchers, scientists, and drug development professionals on the
in-vitro effects of BPR1M97, a dual-agonist of the mu-opioid (MOP) and nociceptin/orphanin
FQ peptide (NOP) receptors.

This guide provides a comparative overview of the experimental data available on BPR1M97's
activity in different cell line models. BPR1M97 has emerged as a promising analgesic
compound with a potentially safer profile than traditional opioids like morphine.[1][2] It functions
as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[1]
This dual mechanism of action is thought to contribute to its potent pain-relieving effects with a
reduced risk of adverse effects.

Quantitative Analysis of BPR1M97's Functional
Activity

The following tables summarize the available quantitative data on the bioactivity of BPR1M97
in commonly used cell lines for opioid receptor research: Chinese Hamster Ovary (CHO) and
Human Embryonic Kidney 293 (HEK293) cells. These cell lines are frequently used to express
specific opioid receptor subtypes to study ligand-receptor interactions and downstream
signaling pathways.

Table 1: BPR1M97 Activity at the Mu-Opioid Receptor (MOP)
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Cell Line Assay Type Parameter Value Reference
HEK293 cAMP Inhibition IC50 0.05 pM [2]
o Data Not
CHO-K1 CAMP Inhibition EC50 )
Available
B-Arrestin Data Not
CHO-K1 _ EC50 _
Recruitment Available
[B-Arrestin Data Not
HEK293 ECS50
Recruitment Available

Table 2: BPR1M97 Binding Affinity

Receptor Parameter Value

Mu-Opioid Receptor (MOP) Ki 1.8 nM

Nociceptin/Orphanin FQ
Peptide (NOP) Receptor

Ki 4.2 nM

Note: Ki values are a measure of the binding affinity of a ligand to a receptor. A lower Ki value
indicates a higher binding affinity.

Signaling Pathways and Experimental Workflow

BPR1M97's interaction with the MOP and NOP receptors initiates distinct intracellular signaling
cascades. The diagrams below illustrate the primary signaling pathway activated by MOP
receptor agonists and a typical experimental workflow for assessing compound activity.
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Experimental Workflow for In-Vitro Assays
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist,
produces potent antinociceptive effects with safer properties than morphine - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b1436885?utm_src=pdf-body-img
https://www.benchchem.com/product/b1436885?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31278929/
https://pubmed.ncbi.nlm.nih.gov/31278929/
https://pubmed.ncbi.nlm.nih.gov/31278929/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e 2. medchemexpress.com [medchemexpress.com]
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Diverse Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1436885#cross-validation-of-bprim97-s-effects-in-
different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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